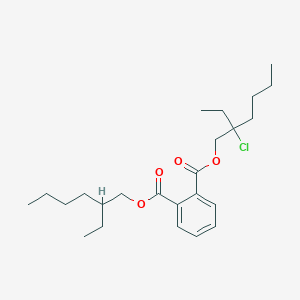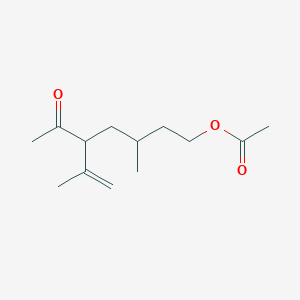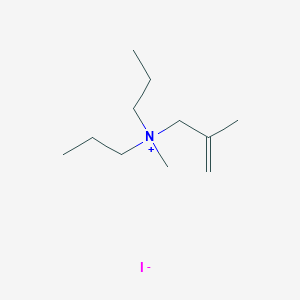
N,2-Dimethyl-N,N-dipropylprop-2-en-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethyl-N,N-dipropylprop-2-en-1-aminium iodide is a quaternary ammonium compound. It is characterized by its unique structure, which includes a prop-2-en-1-aminium core with dimethyl and dipropyl substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N,N-dipropylprop-2-en-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethyl-N,N-dipropylamine with allyl iodide under controlled conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N,2-Dimethyl-N,N-dipropylprop-2-en-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding alcohol.
Elimination Reactions: The major product is usually an alkene formed by the removal of a hydrogen and a leaving group.
Wissenschaftliche Forschungsanwendungen
N,2-Dimethyl-N,N-dipropylprop-2-en-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound can be used in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Industry: It is used in the production of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N,2-Dimethyl-N,N-diprop
Eigenschaften
CAS-Nummer |
62721-62-4 |
|---|---|
Molekularformel |
C11H24IN |
Molekulargewicht |
297.22 g/mol |
IUPAC-Name |
methyl-(2-methylprop-2-enyl)-dipropylazanium;iodide |
InChI |
InChI=1S/C11H24N.HI/c1-6-8-12(5,9-7-2)10-11(3)4;/h3,6-10H2,1-2,4-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FPEPVYNNFHXSGJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](C)(CCC)CC(=C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


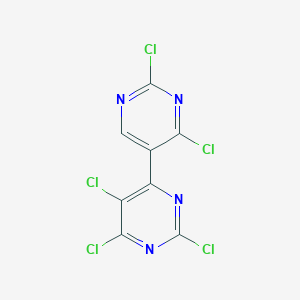
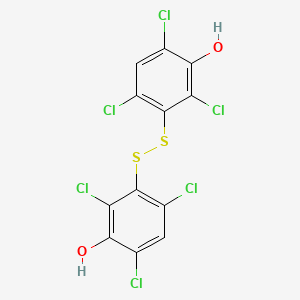
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)

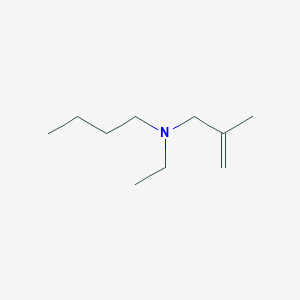
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
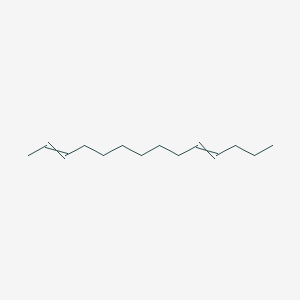
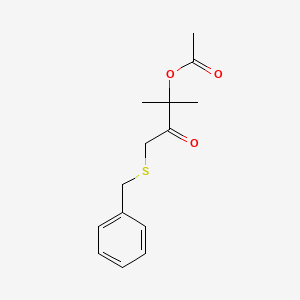
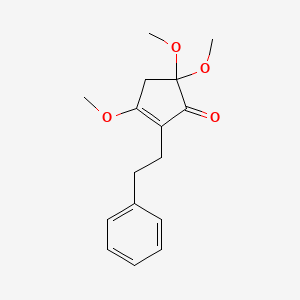
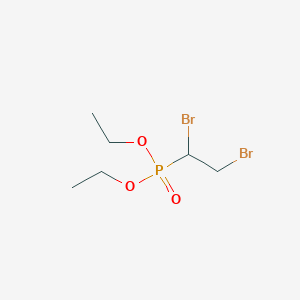
![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
